N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPLHSDIUFAHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction: The oxadiazole amine is coupled with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydride in dry tetrahydrofuran (THF) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzamide moiety.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxadiazole-based compounds .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide has several scientific research applications:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antiviral Activity: It has demonstrated antiviral properties, making it a candidate for the development of antiviral drugs.
Anticancer Research: The compound’s ability to inhibit cancer cell growth has been explored in preclinical studies.
Chemical Biology: It is used as a tool compound in chemical biology to study the function of specific proteins and pathways.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: The 4-chlorophenyl-oxadiazole scaffold (as in OZE-III) demonstrates biofilm inhibition against S. aureus . The target compound’s fluorine atom may further enhance penetration into bacterial membranes.
- Anti-Inflammatory Activity : Structural analogs with sulfonamide or morpholine groups (e.g., ) show promise in modulating inflammatory pathways. The target’s 2-fluorobenzamide could synergize with the oxadiazole core for COX-2 inhibition.
- Metabolic Stability : The oxadiazole ring’s electron-withdrawing nature reduces metabolic degradation compared to thiadiazole or urea derivatives .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, characterization, and biological activities based on diverse research findings.
- Molecular Formula : C13H9ClFNO
- Molecular Weight : 247.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acid derivatives under acidic conditions to form the oxadiazole ring. The fluorobenzamide moiety is introduced through acylation reactions.
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 µg/mL to 64 µg/mL, indicating their potential as antibacterial agents .
Anticancer Properties
This compound has been evaluated for its anticancer activity. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, it has shown promising results in inhibiting RET kinase activity, which is crucial in certain types of cancers .
Case Studies
-
Study on Antibacterial Activity :
A study conducted by Sivaramkumar et al. (2010) evaluated a series of oxadiazole derivatives for their antibacterial effects. Among them, this compound exhibited superior activity against MRSA strains with an MIC value of 32 µg/mL . -
Anticancer Evaluation :
In a recent investigation by Han et al. (2016), compounds similar to this compound were tested for their ability to inhibit RET kinase activity. The findings indicated that these compounds could effectively reduce cell viability in RET-dependent tumors .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways:
- RET Kinase Inhibition : The compound inhibits RET kinase activity by binding to its active site, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step protocols. For example, the oxadiazole core is formed by cyclizing a hydrazide intermediate derived from 4-chlorobenzoyl chloride. Subsequent coupling with 2-fluorobenzoyl chloride under basic conditions (e.g., NaH/THF) yields the final product . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents to improve yield. Purity is confirmed via HPLC or TLC, followed by recrystallization from ethanol or methanol .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Characterization employs spectroscopic techniques:
- 1H/13C NMR : Confirms substitution patterns (e.g., 4-chlorophenyl and 2-fluorobenzamide groups).
- FT-IR : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, C-F stretch ~1250 cm⁻¹) .
- Mass spectrometry : Exact mass (e.g., 402.039038) validates molecular formula .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodology : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida auris). For example, MMV102872 (a structural analog) showed MICs <0.5 μM against Sporothrix spp., comparable to itraconazole . Include positive controls (e.g., fluconazole) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) via MTT assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxadiazole or benzamide rings) influence bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., nitro, trifluoromethyl, or sulfonyl groups). Compare their potency in enzyme inhibition or antimicrobial assays. For instance, replacing the 2-fluorobenzamide with a 3-(trifluoromethyl) group enhanced anti-Candida activity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like fungal CYP51 .
Q. What mechanisms underlie its antimycobacterial activity, and how can target engagement be validated?
- Methodology : Hypothesize targets based on structural analogs (e.g., inhibition of mycobacterial enoyl-acyl carrier protein reductase). Validate via:
- Enzyme inhibition assays : Measure IC50 values using purified enzyme.
- Gene knockdown : Use CRISPR interference to assess target essentiality.
- Resistance selection : Identify mutations in putative target genes via whole-genome sequencing of resistant mutants .
Q. How can crystallographic data inform the design of more potent derivatives?
- Methodology : Resolve the crystal structure of the compound or its analogs (e.g., oxadiazole-thiazole hybrids) to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, crystal structures of similar oxadiazoles revealed hydrogen-bonded dimers stabilizing the active conformation . Use this data to optimize substituent geometry for stronger target binding.
Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., varying MICs against Candida auris)?
- Methodology : Standardize assay conditions (e.g., inoculum size, growth medium, incubation time). Re-evaluate potency using clinical isolates and reference strains. Cross-validate with orthogonal assays (e.g., time-kill kinetics or biofilm inhibition). For instance, MMV102872 showed 88% growth inhibition in C. auris at 20 μM in one study but higher potency in others, highlighting strain-specific variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
